molecular formula C22H24N2O7S2 B3625372 N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B3625372
M. Wt: 492.6 g/mol
InChI Key: KGHOZLMXOPGVHG-UHFFFAOYSA-N
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Description

N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with the molecular formula C22H24N2O7S2 This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, sulfonamide, and dimethoxyphenyl groups

Properties

IUPAC Name

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S2/c1-15-13-19(10-12-21(15)30-3)33(27,28)23-16-5-8-18(9-6-16)32(25,26)24-20-14-17(29-2)7-11-22(20)31-4/h5-14,23-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHOZLMXOPGVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2,5-dimethoxyaniline with a sulfonyl chloride derivative to form the corresponding sulfonamide.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group results in the formation of the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition, particularly in the development of sulfa drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

    N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-3-methylbenzenesulfonamide: Similar structure but lacks the methoxy group on the benzene ring.

Uniqueness

N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

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